![molecular formula C17H19N3O2S B2408624 (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1211932-10-3](/img/structure/B2408624.png)
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. It’s important to note that the synthesis of a new compound often requires extensive knowledge in organic chemistry .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties may also be analyzed .Scientific Research Applications
Biological Activity and Pharmacological Potential
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, as part of the 1,3,4-oxadiazole derivatives, displays a wide spectrum of pharmacological activities. The peculiar structural feature of the 1,3,4-oxadiazole ring aids in effective binding with various enzymes and receptors, contributing to its bioactivity. These derivatives are known for their antimicrobial, anti-inflammatory, antitumor, anticonvulsant, and antiviral activities, among others, making them significant in medicinal chemistry and drug development (Verma et al., 2019), (Bala et al., 2010), (Lelyukh, 2019).
Antimicrobial and Antitubercular Activities
1,3,4-Oxadiazole derivatives, including the compound , are particularly noted for their antimicrobial properties. They are potent against a range of microbes such as bacteria, fungi, protozoa, and viruses. The antimicrobial activity of these compounds sometimes exceeds that of known antibiotics, indicating their promise as new antimicrobial agents. Specific derivatives have shown significant activity against various strains of mycobacteria, including M. tuberculosis and M. kansasii (Glomb & Świątek, 2021), (Asif, 2014).
Sensing Applications and Material Science
The compound's structural units, particularly the 1,3,4-oxadiazole moiety, are also pivotal in material science. These units are used in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. These properties make 1,3,4-oxadiazole derivatives, including the compound , suitable for metal-ion sensing applications, contributing significantly to the field of organic electronics and fluorescent frameworks (Sharma et al., 2022).
Role in Drug Development
The compound's heterocyclic nature, specifically the 1,3,4-oxadiazole core, is an important scaffold in drug development. It serves as a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity by participating in hydrogen bonding interactions. The presence of the 1,3,4-oxadiazole core allows for extensive chemical modification, leading to diverse pharmacological potential. This versatility makes it an integral part of medicinal chemistry, with potential applications in developing new drug-like molecules (Rana et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(6-5-14-2-1-11-23-14)20-9-7-13(8-10-20)17-19-18-16(22-17)12-3-4-12/h1-2,5-6,11-13H,3-4,7-10H2/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJGWHSFJWITJL-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
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